

# Application Notes and Protocols for In vivo Studies Using BI-3663

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BI-3663** is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (PTK2/FAK)[1][2]. As a non-receptor tyrosine kinase, FAK is a critical mediator in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target[3]. **BI-3663** functions by hijacking the body's own ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to PTK2 (BI-4464) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase[4][5]. This proximity induces the ubiquitination and subsequent proteasomal degradation of PTK2[1].

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **BI-3663** in preclinical cancer models.

## **BI-3663: In Vitro Activity**

**BI-3663** has demonstrated potent and selective degradation of PTK2 in various cancer cell lines. The following tables summarize its key in vitro characteristics.

Table 1: In Vitro Potency and Selectivity of BI-3663



| Parameter              | Value  | Cell Line(s)      | Reference |
|------------------------|--------|-------------------|-----------|
| PTK2 IC50              | 18 nM  | N/A               | [4][5]    |
| PTK2 DC50              | 25 nM  | A549              | [1]       |
| Median PTK2 DC50       | 30 nM  | 11 HCC cell lines | [2][6]    |
| Dmax (A549)            | 95%    | A549              | [6]       |
| Binary Affinity (PTK2) | 18 nM  | N/A               | [1]       |
| Binary Affinity (CRBN) | 877 nM | N/A               | [1]       |

Table 2: PTK2 Degradation by BI-3663 in Various Cancer Cell Lines

| Cell Line                   | Cancer Type                 | pDC50       | Reference |
|-----------------------------|-----------------------------|-------------|-----------|
| Hep3B2.1-7                  | Hepatocellular<br>Carcinoma | 7.6         | [5]       |
| A549                        | Lung Adenocarcinoma         | 7.9         | [5]       |
| 11 HCC Cell Lines<br>(mean) | Hepatocellular<br>Carcinoma | 7.45 ± 0.60 | [6]       |

## **BI-3663** Signaling Pathway

**BI-3663** initiates the degradation of PTK2, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell survival and proliferation.





Click to download full resolution via product page

Caption: BI-3663 mediated PTK2/FAK degradation pathway.

## **Proposed In Vivo Study Design**

While specific in vivo efficacy data for **BI-3663** is not yet widely published, a robust study can be designed based on its potent in vitro activity and data from similar FAK PROTACs. This section outlines a detailed protocol for a xenograft study in mice.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

## Detailed Experimental Protocols Animal Model and Cell Line Selection

- Animal Model: Athymic nude mice (e.g., BALB/c nude) or NOD-scid gamma (NSG) mice, 6-8
  weeks old, are recommended for establishing xenograft models with human cancer cell
  lines.
- Cell Lines: Based on in vitro data, hepatocellular carcinoma (e.g., HepG2, Hep3B2.1-7) or lung adenocarcinoma (e.g., A549) cell lines are suitable choices. Cells should be cultured in their recommended media and confirmed to be pathogen-free before implantation.

### **Xenograft Tumor Implantation**

- Harvest cultured cancer cells during their logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Inject 0.1 mL of the cell suspension (1 x 10<sup>6</sup> cells) subcutaneously into the right flank of each mouse[7].



Monitor the mice for tumor formation.

#### **Tumor Growth Monitoring and Randomization**

- Measure tumor dimensions using calipers every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (length x width²) / 2[7].
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).

#### **BI-3663** Formulation and Administration

- Formulation: A suggested vehicle for in vivo administration of BI-3663 is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4][5].
- Dosing Regimen: Based on studies with other FAK PROTACs, a starting dose of 15-50 mg/kg administered via intraperitoneal (IP) injection three times a week could be evaluated.
   A dose-response study is recommended to determine the optimal dosage.
- Control Group: The control group should receive the vehicle solution following the same administration schedule.

#### **Efficacy and Pharmacodynamic Endpoints**

- Tumor Growth Inhibition (TGI):
  - Continue to measure tumor volume and mouse body weight throughout the study.
  - The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study using the formula: % TGI = [1 (T\_final T\_initial) / (C\_final C\_initial)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively[8].
- Pharmacodynamic Analysis (Western Blot):
  - At the end of the study, or at selected time points, euthanize a subset of mice from each group.



- Excise tumors and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform Western blotting to assess the levels of total PTK2, phosphorylated PTK2 (p-PTK2), and downstream signaling proteins. Use GAPDH or β-actin as a loading control.
- Pharmacodynamic Analysis (Immunohistochemistry):
  - Fix a portion of the excised tumors in 10% neutral buffered formalin and embed in paraffin.
  - Perform immunohistochemistry (IHC) on 4-μm sections using an antibody specific for PTK2 to visualize its expression and localization within the tumor tissue[9].

## **Quantitative Data Summary**

The following tables should be populated with the experimental data obtained from the in vivo study.

Table 3: Antitumor Efficacy of BI-3663 in Xenograft Model

| Treatment<br>Group | Dose (mg/kg) | Mean Final<br>Tumor Volume<br>(mm³) | % Tumor<br>Growth<br>Inhibition (TGI) | Mean Body<br>Weight<br>Change (%) |
|--------------------|--------------|-------------------------------------|---------------------------------------|-----------------------------------|
| Vehicle Control    | -            | -                                   |                                       |                                   |
| BI-3663            | (Dose 1)     |                                     | _                                     |                                   |
| BI-3663            | (Dose 2)     | _                                   |                                       |                                   |
| BI-3663            | (Dose 3)     | _                                   |                                       |                                   |

Table 4: Pharmacodynamic Effects of BI-3663 on PTK2 Levels in Tumors



| Treatment Group | Dose (mg/kg) | Relative PTK2<br>Protein Level (vs.<br>Control) | Relative p-PTK2<br>Protein Level (vs.<br>Control) |
|-----------------|--------------|-------------------------------------------------|---------------------------------------------------|
| Vehicle Control | -            | 1.0                                             | 1.0                                               |
| BI-3663         | (Dose 1)     |                                                 |                                                   |
| BI-3663         | (Dose 2)     | _                                               |                                                   |
| BI-3663         | (Dose 3)     | _                                               |                                                   |

#### Conclusion

**BI-3663** is a promising PTK2-degrading PROTAC with potent in vitro activity. The provided protocols offer a comprehensive framework for designing and conducting in vivo studies to evaluate its therapeutic potential. Careful execution of these experiments will provide crucial data on the efficacy, pharmacokinetics, and pharmacodynamics of **BI-3663**, supporting its further development as a novel anticancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pardon Our Interruption [opnme.com]
- 2. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]



- 8. aacrjournals.org [aacrjournals.org]
- 9. Immunohistochemistry [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In vivo Studies Using BI-3663]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621236#in-vivo-studies-design-using-bi-3663]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com